Ethyl 1H-indazole-5-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of Ethyl 1H-indazole-5-carboxylate derivatives involves various chemical strategies, incorporating different substituents at the N1 position and the 5 position of the indazole ring. These modifications aim to explore the chemical space for enhanced biological activity or desired physical properties. For instance, a study described the synthesis of sixty-five new derivatives of ethyl-1H-indazole-3-carboxylate, highlighting the chemical versatility of the indazole scaffold in drug design (Bistocchi et al., 1981).
Molecular Structure Analysis
The molecular structure of Ethyl 1H-indazole-5-carboxylate derivatives can significantly influence their chemical reactivity and physical properties. Crystallographic studies provide insights into the arrangement of atoms within the molecule and its intermolecular interactions. For example, the crystal structure of ethyl 2-aminooxazole-5-carboxylate was determined, showing planar sheets connected by intermolecular hydrogen bonding, demonstrating the importance of structural analysis in understanding compound properties (Kennedy et al., 2001).
Chemical Reactions and Properties
Ethyl 1H-indazole-5-carboxylate undergoes various chemical reactions, enabling the synthesis of a wide range of chemical entities. These reactions include cyclocondensation, nucleophilic substitution, and palladium-catalyzed coupling reactions. The chemical reactivity of the compound is utilized in synthesizing novel molecules with potential applications in different fields (Hodgetts & Kershaw, 2002).
Scientific Research Applications
Pharmacological Properties : Ethyl-1H-indazole-3-carboxylate derivatives have been studied for their pharmacological properties. Some derivatives showed promising antiarthritic effects at doses much lower than their toxic levels. Notably, ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate demonstrated significant results without affecting weight gain (Bistocchi et al., 1981).
Antimicrobial Activities : Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate, a similar compound, were synthesized and tested for antimicrobial activities against various bacteria and fungi. These studies contribute to understanding the structure-activity relationships of these molecules (Desai et al., 2019).
Peptide Synthesis : Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, another related compound, has been developed as a coupling reagent for solid-phase peptide synthesis. It exhibits high coupling efficiency and allows for real-time monitoring of the synthesis process (Jiang et al., 1998).
Synthetic Chemistry : Various synthetic methods have been developed for creating derivatives of Ethyl 1H-indazole-5-carboxylate. These methods have applications in creating molecules for pharmacological research and other chemical applications. For example, a scalable method for the N-1-difluoromethylation of ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate was developed, demonstrating the flexibility in synthesizing structurally diverse indazole derivatives (Hong et al., 2020).
Dye Synthesis : The compound has also been used in the synthesis of azamethine dyes, with a study focusing on the absorption properties of these dyes, indicating potential applications in material science and industrial applications (Bailey, 1977).
Metal-Organic Frameworks : Studies have been conducted on the impact of positional isomers of Ethyl 1H-indazole-5-carboxylate on the structure of Cd(II) coordination polymers, indicating its use in materials science for constructing complex molecular architectures (Cisterna et al., 2018).
Safety And Hazards
While specific safety and hazard information for Ethyl 1H-indazole-5-carboxylate was not found in the searched resources, general precautions for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .
Future Directions
Indazole-containing derivatives, including Ethyl 1H-indazole-5-carboxylate, represent one of the most important heterocycles in drug molecules . Given their wide range of biological activities, there is considerable interest in developing new synthetic approaches to these compounds, with the aim of improving their biological activities . The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .
properties
IUPAC Name |
ethyl 1H-indazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)7-3-4-9-8(5-7)6-11-12-9/h3-6H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKABXDPLIJIWLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363575 | |
Record name | Ethyl 1H-indazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1H-indazole-5-carboxylate | |
CAS RN |
192944-51-7 | |
Record name | Ethyl 1H-indazole-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=192944-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1H-indazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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